Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Physicochemical properties Drug-likeness Permeability

Procure this 98% pure benzothiophene sulfamate bearing a 2,4-dimethoxyphenyl substituent to expand SAR beyond common 4-ethoxy/4-methoxy analogs. The scaffold exhibits class-level antiproliferative activity (GI50 1.81–9.73 µM) and potential STS inhibition (patent EP2086957A1). This substitution offers a distinct electronic/steric profile for selectivity screening. 98% purity minimizes interference in high-content assays. GHS-classified (H302, H315, H319, H335) for unambiguous safety. Request batch-specific CoA.

Molecular Formula C19H19NO6S2
Molecular Weight 421.48
CAS No. 932520-17-7
Cat. No. B2895807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
CAS932520-17-7
Molecular FormulaC19H19NO6S2
Molecular Weight421.48
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H19NO6S2/c1-4-26-19(21)17-18(13-7-5-6-8-16(13)27-17)28(22,23)20-14-10-9-12(24-2)11-15(14)25-3/h5-11,20H,4H2,1-3H3
InChIKeyBUGDRIBDGNQPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-17-7): Compound Class, Core Structure, and Procurement Context


Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-17-7) is a synthetic benzothiophene derivative bearing a sulfamoyl linker and an ethyl carboxylate ester at the 2-position, with a 2,4-dimethoxyphenyl substituent on the sulfamoyl nitrogen . The compound belongs to the broader class of benzothiophene sulfamates and sulfonamides, which have been investigated as inhibitors of steroid sulfatase (STS), nucleotide pyrophosphatases/phosphodiesterases (NPP1/NPP3), and carbonic anhydrase isoforms [1]. It is primarily sourced as a research chemical from commercial vendors at 98% purity for exploratory medicinal chemistry and biochemical screening applications .

Why In-Class Benzothiophene Sulfamates Cannot Be Assumed Interchangeable with Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate


Within the benzothiophene sulfamate/sulfonamide family, small structural changes at the sulfamoyl N-aryl substituent produce substantial shifts in target selectivity, potency, and physicochemical properties [1]. Published SAR studies demonstrate that altering the phenyl substitution pattern on benzothiophene sulfamates can reverse selectivity between NPP1 and NPP3 isoforms or modulate antiproliferative activity against MCF-7 cells by over 20-fold [1]. The 2,4-dimethoxyphenyl group of the target compound confers a distinct electronic and steric profile relative to common analogs bearing 4-methoxy, 4-ethoxy, or unsubstituted phenyl groups, making direct activity extrapolation unreliable [2].

Quantitative Differentiation Evidence: Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate vs. Closest Analogs


Substituent-Dependent Physicochemical Profile: 2,4-Dimethoxy vs. Unsubstituted Phenyl and 4-Ethoxy Analogs

The computed LogP of 3.896 and topological polar surface area (TPSA) of 90.93 Ų for the target compound, obtained from vendor-computed data, differ measurably from the unsubstituted phenyl analog ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate (CAS 932464-24-9), which is expected to have a lower LogP (~3.2–3.5) due to the absence of the two methoxy groups . Compared to the 4-ethoxyphenyl analog (molecular weight 405.49), the 2,4-dimethoxy substitution adds approximately 16 Da and introduces an additional hydrogen-bond acceptor, altering both lipophilicity and hydrogen-bonding capacity . These differences are relevant for predicting membrane permeability and solubility in screening assays.

Physicochemical properties Drug-likeness Permeability LogP TPSA

Predicted Steroid Sulfatase (STS) Inhibitory Potential: Class-Level Evidence from Patent Family WO2008067892A1 / EP2086957A1

The target compound falls within the Markush structure of patent EP2086957A1 (WO2008067892A1), which claims sulfamate benzothiophene derivatives of general formula (I) as inhibitors of steroid sulfatase (STS) for the treatment of cancer [1]. The historical standard EMATE (estrone-3-sulfamate) inhibits STS with an IC50 of 65 pM in intact MCF-7 cells, while the non-steroidal standard 667-COUMATE (irosustat) shows an IC50 of 8 nM in placental microsomal assays and 0.2 nM in MCF-7 cells . No direct STS IC50 data are available for the target compound as of the knowledge cutoff; however, its presence within the claimed patent genus implies it was synthesized and screened by the inventors, establishing structural eligibility for STS-targeted research applications [1].

Steroid sulfatase STS inhibition Hormone-dependent cancer Benzothiophene sulfamate

Antiproliferative Potential: Cross-Class SAR Inference from 3-Sulfamoylbenzo[b]thiophene-4-carboxamide Derivatives

A 2020 study by Pawar et al. evaluated 21 novel 3-sulfamoylbenzo[b]thiophene-4-carboxamide derivatives against MCF-7, HeLa, A-549, and Du-145 cancer cell lines, reporting IC50 values ranging from 1.81 to 9.73 µM, with the most active compounds (18, 19, 21, 25, 30, 31, 33) showing IC50 values of 1.81–2.52 µM [1]. Separately, Anbar et al. (2020) reported that a related benzothiophene sulfamate derivative (compound 1r) exhibited selective cytotoxicity against MCF-7 cells with an IC50 of 0.19 µM, representing 11.7-fold selectivity over WI-38 normal cells [2]. While neither study included the exact target compound, the shared 3-sulfamoylbenzothiophene scaffold supports the hypothesis that the target compound may exhibit antiproliferative activity in a similar range, though the 2,4-dimethoxyphenyl substitution and ethyl ester at the 2-position (rather than a 4-carboxamide) represent significant structural deviations from the tested series.

Antiproliferative activity Cancer cell lines MCF-7 HeLa Structure-activity relationship

Commercially Defined Purity and Hazard Profile vs. Uncharacterized In-Class Analogs

The target compound is commercially available at a defined purity of 98% (HPLC, batch-dependent) from Leyan (product 1400885), with explicit hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Many structurally similar benzothiophene sulfamates are listed only at 95% purity or without fully specified hazard profiles, introducing uncertainty in dosing calculations and safety protocols. The availability of this compound with a defined purity specification reduces the risk of confounding biological assay results due to impurities exceeding 2% .

Purity specification Procurement quality Safety data Hazard communication

Computational Drug-Likeness: Rotatable Bond Count and TPSA Positioning Within Lead-Like Space

The target compound possesses 7 rotatable bonds and a TPSA of 90.93 Ų, placing it within the commonly accepted lead-like chemical space (rotatable bonds ≤10, TPSA ≤140 Ų) . In comparison, the unsubstituted phenyl analog ethyl 3-(N-phenylsulfamoyl)benzo[b]thiophene-2-carboxylate (CAS 932464-24-9) has fewer rotatable bonds (~5) and a lower TPSA (~72–78 Ų), while bulkier analogs with benzyloxy or phenoxy substituents exceed 10 rotatable bonds, potentially compromising oral bioavailability prospects [1]. The 2,4-dimethoxy substitution thus achieves an intermediate conformational flexibility that balances target-binding adaptability with drug-likeness metrics .

Drug-likeness Lead-like properties Rotatable bonds Oral bioavailability prediction

Evidence-Backed Application Scenarios for Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in Scientific Research and Industrial Procurement


Steroid Sulfatase (STS) Inhibitor Screening Campaigns in Hormone-Dependent Cancer Models

The compound's structural membership in the sulfamate benzothiophene patent family (EP2086957A1) positions it as a candidate for STS inhibition screening. Procure this compound when a non-steroidal benzothiophene sulfamate scaffold with 2,4-dimethoxyphenyl substitution is required to expand SAR beyond the 4-ethoxy and 4-methoxy analogs that dominate the patent literature . Note that direct STS IC50 data for this specific compound are not publicly available, necessitating in-house enzymatic and cellular assay characterization against benchmark inhibitors such as EMATE (IC50 = 65 pM, MCF-7) and 667-COUMATE (IC50 = 8 nM, placental microsomes) [1].

Antiproliferative SAR Exploration Against MCF-7, HeLa, and A-549 Cancer Cell Panels

Leverage the 3-sulfamoylbenzothiophene scaffold's established antiproliferative potential (class benchmark IC50 range 1.81–9.73 µM across four cell lines ) to test the target compound as a probe for substitution-dependent cytotoxicity. The 2,4-dimethoxyphenyl group provides a distinct electronic environment compared to the carboxamide-bearing analogs studied by Pawar et al., enabling interrogation of how the sulfamoyl N-aryl substituent modulates antiproliferative potency in the context of a 2-ethyl carboxylate rather than a 4-carboxamide [1].

Physicochemical Property-Driven Lead Optimization with Defined LogP and TPSA Parameters

Use this compound as a reference point for optimizing LogP (~3.9) and TPSA (~91 Ų) in benzothiophene sulfamate lead series. When a balanced lipophilicity profile is desired—higher than unsubstituted phenyl analogs (predicted LogP ~3.2–3.5) but lower than phenoxy-substituted variants—the 2,4-dimethoxy substitution pattern offers a quantifiable midpoint for permeability-solubility optimization . This is particularly relevant for programs where parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability data are being generated across an analog set.

Reliable Procurement for Reproducible Screening with Defined Purity and Hazard Specifications

Select this compound over less thoroughly characterized in-class analogs for screening campaigns where purity-related assay interference must be minimized. The commercially specified 98% purity (vs. 95% for many analogs) and explicit GHS hazard classification (H302, H315, H319, H335) reduce both experimental variability and occupational safety ambiguity during procurement, handling, and dose-response assay execution . Request batch-specific certificates of analysis to verify purity before initiating high-content screening workflows.

Quote Request

Request a Quote for Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.